Cas no 1269292-37-6 (2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine)

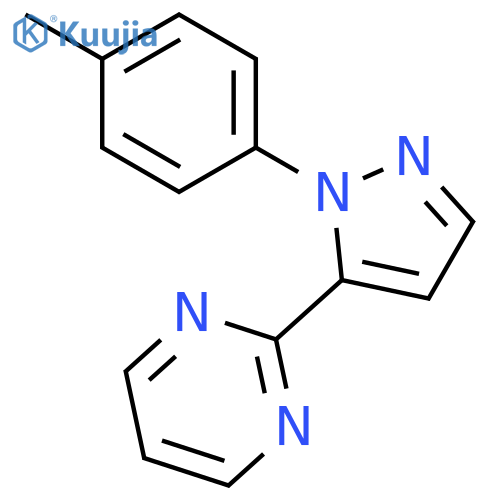

1269292-37-6 structure

商品名:2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine

- 2-[2-(4-methylphenyl)pyrazol-3-yl]pyrimidine

- 1269292-37-6

- DTXSID80719047

- AKOS022172677

- A12236

- 2-(1-p-tolyl-1H-pyrazol-5-yl)pyrimidine

- 2-[1-(4-Methylphenyl)-1H-pyrazol-5-yl]pyrimidine

-

- インチ: InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)18-13(7-10-17-18)14-15-8-2-9-16-14/h2-10H,1H3

- InChIKey: ZRJFPIVGFBQQTL-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)N2C(=CC=N2)C3=NC=CC=N3

計算された属性

- せいみつぶんしりょう: 236.106196400g/mol

- どういたいしつりょう: 236.106196400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.6Ų

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165772-1g |

2-(1-(p-tolyl)-1H-pyrazol-5-yl)pyrimidine |

1269292-37-6 | 95% | 1g |

$574 | 2021-08-05 | |

| Chemenu | CM165772-1g |

2-(1-(p-tolyl)-1H-pyrazol-5-yl)pyrimidine |

1269292-37-6 | 95% | 1g |

$550 | 2024-08-02 | |

| Alichem | A089003863-1g |

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine |

1269292-37-6 | 95% | 1g |

$485.10 | 2022-04-03 | |

| Ambeed | A575916-1g |

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine |

1269292-37-6 | 95+% | 1g |

$500.0 | 2024-04-25 |

2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1269292-37-6 (2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 55290-64-7(Dimethipin)

- 1189426-16-1(Sulfadiazine-13C6)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1269292-37-6)2-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyrimidine

清らかである:99%

はかる:1g

価格 ($):450.0